3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine
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Overview
Description
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine is an organic compound that features a pyridine ring attached to a methoxy-substituted dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine typically involves the reaction of 6-methoxy-3,4-dihydronaphthalen-2-yl derivatives with pyridine-based reagents. One common method involves the use of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one and 6-methoxy-3-pyridinecarbaldehyde in the presence of a base such as sodium hydroxide in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Potential applications in drug development due to its unique pharmacophore.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and pyridine groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone
- 6-Methoxy-1-tetralone
- 6-Bromo-3,4-dihydro-2(1H)-naphthalenone
Uniqueness
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine is unique due to the combination of a methoxy-substituted dihydronaphthalene and a pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H15NO |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C16H15NO/c1-18-16-7-6-12-9-13(4-5-14(12)10-16)15-3-2-8-17-11-15/h2-3,6-11H,4-5H2,1H3 |
InChI Key |
WUTGTMFGCHNUET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CC2)C3=CN=CC=C3 |
Origin of Product |
United States |
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